4-Fluoro-2-methyl-3-nitrobenzoic acid

Overview

Description

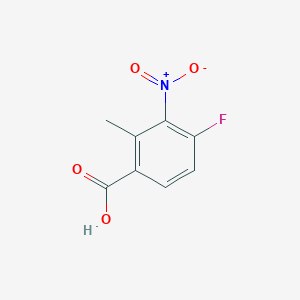

“4-Fluoro-2-methyl-3-nitrobenzoic acid” is a chemical compound with the molecular formula C8H6FNO4 . It is used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method starts from 4-fluoro-2-nitro-benzonitrile, which is suspended in HBr and heated at 130 °C for 6.5 hours .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)C1=CC(=C(C=C1)F)N+[O-] . The InChI representation is InChI=1S/C8H6FNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 . Chemical Reactions Analysis

“this compound” has been used to study the reactions of substituted pyridines with the salicyl phosphate dianion .Physical And Chemical Properties Analysis

“this compound” is a white to light yellow crystal powder . It has a molecular weight of 199.14 g/mol . It is soluble in 95% ethanol .Scientific Research Applications

- Antimycobacterial Activity : Researchers have used 4-Fluoro-2-methyl-3-nitrobenzoic acid as a starting reagent in the preparation of novel benzimidazoles with antimycobacterial activity . These benzimidazoles could potentially serve as new drug candidates for treating tuberculosis and other mycobacterial infections.

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors : The compound has been employed in the synthesis of novel AChE and BChE inhibitors containing a benzimidazole core structure . These inhibitors play a crucial role in modulating cholinergic neurotransmission and are relevant in neurodegenerative diseases like Alzheimer’s.

- Pictet-Spengler Reaction Precursors : this compound serves as a precursor for bis(heterocyclic) skeletal compounds used in the Pictet-Spengler reaction . This reaction is valuable for constructing complex heterocyclic molecules.

- Reactions with Salicyl Phosphate Dianion : Researchers have studied the reactions of substituted pyridines with the salicyl phosphate dianion using 4-Fluoro-2-nitrobenzoic acid . These investigations contribute to our understanding of organic transformations and reaction mechanisms.

- Synthesis Route Development : The compound has been used as an intermediate raw material in the synthesis of 2-fluoro-3-nitrobenzoic acid. The process involves several steps, starting from o-methylphenol and culminating in the desired product. This method is suitable for large-scale production .

Medicinal Chemistry and Drug Development

Enzyme Inhibition Studies

Chemical Synthesis and Reaction Intermediates

Organic Synthesis and Substituted Pyridines

Industrial Applications

Chemical Characterization

Safety and Hazards

Future Directions

Despite the challenges, the “4-Fluoro-2-methyl-3-nitrobenzoic acid” industry offers significant opportunities for growth and innovation, with emerging trends such as significant technological innovations and changing consumer preferences shaping the market landscape .

Relevant Papers “this compound” has been used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity . It has also been used in the synthesis of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors .

Mechanism of Action

Target of Action

It has been reported that similar nitro compounds can interact with various biological targets, such as enzymes and receptors . For instance, some nitro compounds have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in nerve signal transmission .

Mode of Action

Nitro compounds generally act by donating a nitro group (−no2) to their targets . This nitro group is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could influence the interaction of 4-Fluoro-2-methyl-3-nitrobenzoic acid with its targets.

Biochemical Pathways

Nitro compounds can participate in various biochemical reactions, including nucleophilic substitution and oxidation . In the case of this compound, it may potentially affect pathways involving its target enzymes, such as the cholinergic pathway .

Pharmacokinetics

The polar character of the nitro group in nitro compounds generally results in lower volatility compared to similar compounds, which could influence its bioavailability .

Result of Action

It has been reported that similar nitro compounds can enhance the binding of insulin to adipocytes , suggesting potential effects on insulin signaling and glucose metabolism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and stability could be affected by temperature, pH, and the presence of other chemicals . Moreover, it is recommended to avoid release of this compound to the environment due to potential ecological impacts .

properties

IUPAC Name |

4-fluoro-2-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCPINGKKONVKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2387729.png)

![1-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperazine](/img/structure/B2387732.png)

![4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-(oxolan-2-ylmethyl)benzenesulfonamide](/img/structure/B2387736.png)

![3-{[benzyl(methyl)carbamoyl]amino}-N-(3-cyanothiolan-3-yl)propanamide](/img/structure/B2387738.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]pent-4-enamide](/img/structure/B2387742.png)

![Methyl 3-[(7R,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoate](/img/structure/B2387745.png)

![N-(tetrahydrofuran-2-ylmethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2387750.png)

![1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2387752.png)